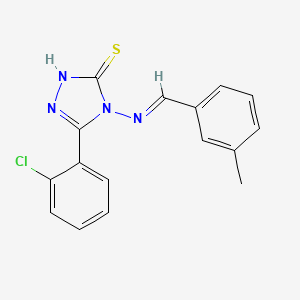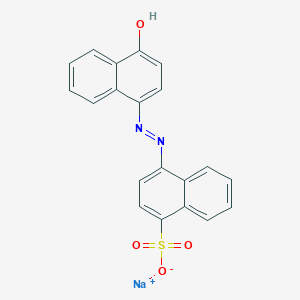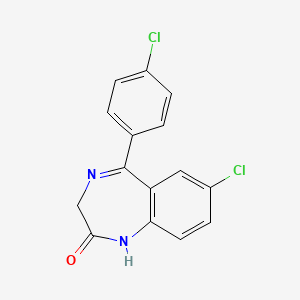![molecular formula C31H43N5O5S2 B12051609 11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸是一种具有独特结构的复杂有机化合物,它结合了多个官能团。该化合物因其潜在的生物活性以及在药物化学中的应用,在各个科学研究领域都引起了关注。
准备方法
合成路线和反应条件
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保获得所需产物的纯度和收率很高 .
工业生产方法
该化合物的工业生产将需要优化合成路线,以确保可扩展性和成本效益。这可能涉及使用连续流动反应器、先进的纯化技术和自动化,以实现一致的质量和高通量 .
化学反应分析
反应类型
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)以及取决于所需取代的不同亲核试剂或亲电试剂 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺 .
科学研究应用
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸有几个科学研究应用,包括:
化学: 用作合成更复杂分子的构建块,以及作为各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,例如抗菌、抗病毒和抗癌活性。
医学: 研究其潜在的治疗应用,包括药物开发和配方。
工业: 用于开发新材料、催化剂和其他工业应用.
作用机制
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节它们的活性,并导致各种生物效应。所涉及的具体分子靶标和途径取决于特定的应用和使用环境 .
相似化合物的比较
类似化合物
- 7-甲基-2-{[3-(4-吗啉基)丙基]氨基}-3-((E)-{[(E)-3-(4-吗啉基)丙基]亚氨基}甲基)-4H-吡啶并[1,2-a]嘧啶-4-酮
- 3-甲基-8-{[3-(4-吗啉基)丙基]氨基}-7-(3-苯基丙基)-3,7-二氢-1H-嘌呤-2,6-二酮
独特性
11-{(5Z)-5-[(9-甲基-2-{[3-(4-吗啉基)丙基]氨基}-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基}十一烷酸的独特性在于其官能团和结构特征的特定组合,赋予其独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用的宝贵化合物 .
属性
分子式 |
C31H43N5O5S2 |
|---|---|
分子量 |
629.8 g/mol |
IUPAC 名称 |
11-[(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C31H43N5O5S2/c1-23-12-10-17-35-28(23)33-27(32-14-11-15-34-18-20-41-21-19-34)24(29(35)39)22-25-30(40)36(31(42)43-25)16-9-7-5-3-2-4-6-8-13-26(37)38/h10,12,17,22,32H,2-9,11,13-16,18-21H2,1H3,(H,37,38)/b25-22- |
InChI 键 |
VPLSFIROKMEEJA-LVWGJNHUSA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCCCN4CCOCC4 |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)

![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)


![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)

![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)


![4-[(2-Propynyloxy)methyl]piperidine](/img/structure/B12051622.png)
